Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS No.: 1033820-28-8
Cat. No.: VC2848811
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033820-28-8 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | NZHFCUPQNWPYIB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC |
Introduction
Chemical Identity and Properties
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate features a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl ester at the 2-position. The compound's core structure consists of an 8-azabicyclo[3.2.1]octane scaffold, which is central to the tropane alkaloid family. These alkaloids are known for their diverse biological activities and pharmacological applications.
Identification Data
Table 1: Chemical Identification Information
| Parameter | Value |
|---|---|
| CAS Number | 1033820-28-8 |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate |
| InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h9-11H,5-8H2,1-4H3 |
| InChIKey | NZHFCUPQNWPYIB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)OC |
Physical and Chemical Properties
The compound is characterized by its bicyclic structure featuring a nitrogen atom within the ring system. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen, making it a valuable intermediate in synthetic organic chemistry. The presence of the methyl ester group at the 2-position further enhances its utility in various chemical transformations.
When examining the 3D conformation, the bicyclic framework adopts a specific spatial arrangement that influences its chemical reactivity and biological activity. The compound typically exists as an oil at room temperature and requires refrigeration for storage to maintain stability .
Structural Analysis
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate contains multiple stereogenic centers, which contribute to its three-dimensional structure. The core 8-azabicyclo[3.2.1]octane scaffold is a bicyclic system with a nitrogen atom at the bridgehead position (position 8). This structural feature is common in tropane alkaloids, a class of naturally occurring compounds with diverse biological activities .
Structural Features
The structural features of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate include:
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A bicyclic framework composed of two fused rings
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A nitrogen atom at the bridgehead position (position 8)
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen
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A methyl ester group at the 2-position
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Multiple stereogenic centers that influence the compound's spatial arrangement
The presence of the Boc group provides protection to the nitrogen atom, preventing unwanted reactions during synthetic procedures. This protection is essential for controlled functionalization of other parts of the molecule.
Synthesis Methods
The synthesis of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate involves several strategic approaches, with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold being a crucial consideration in developing effective synthetic routes.
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has attracted significant attention from research groups worldwide. While many approaches rely on the enantioselective construction of acyclic starting materials containing the required stereochemical information, alternative methodologies focus on achieving stereochemical control directly during the formation of the bicyclic scaffold .
Synthetic Pathways
One documented approach involves the reaction of succindialdehyde with organic amines and acetonedicarboxylic acid esters. For instance, when dimethyl 1,3-acetonedicarboxylate is added to a methanol solution of succindialdehyde under nitrogen atmosphere, followed by dropwise addition of methylamine, dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate can be obtained in yields of 70-90% .
Further transformations can then be performed to arrive at the desired Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate structure. These may include selective decarboxylation, reduction, and protection steps to introduce the Boc group at the nitrogen position .
Chemical Reactivity
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate participates in various chemical reactions that make it valuable in organic synthesis.
Common Reactions
The compound can undergo several transformation reactions:
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Deprotection of the Boc group: Typically performed under acidic conditions to reveal the free amine
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Hydrolysis of the methyl ester: Can be performed under basic conditions to yield the corresponding carboxylic acid
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Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
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Functionalization: Various reactions to introduce new functional groups at different positions
These reactions enable the transformation of Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate into more complex molecules with diverse biological activities.
Applications in Pharmaceutical Research
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate serves as a versatile intermediate in the synthesis of biologically active compounds, particularly those targeting the central nervous system.
Role in Drug Development
The compound is significant in medicinal chemistry for the following reasons:
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It serves as a key intermediate in the synthesis of tropane alkaloids and their derivatives
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It provides a scaffold for developing compounds that interact with neurotransmitter systems
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It can be transformed into compounds with potential therapeutic applications, particularly for central nervous system disorders
Specific Examples
One notable application involves the synthesis of cocaine derivatives and related compounds. For instance, the conversion of optically active tropinone monocarboxylic acid ester derivatives to compounds like ferruginine demonstrates the utility of these scaffolds in natural product synthesis .
Another example involves the development of mu opioid receptor antagonists based on disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds, which may have applications in treating opioid dependence and related disorders .
Related Compounds and Derivatives
Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate belongs to a family of structurally related compounds, many of which possess notable biological activities.
Structural Analogs
Several compounds share structural similarities with Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate:
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8-Boc-8-azabicyclo[3.2.1]octane-2-methanol: A reduced form of the title compound, featuring an alcohol group instead of the methyl ester
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8-Methyl-8-azabicyclo[3.2.1]octane derivatives: Compounds where the Boc group is replaced by a methyl group, including natural tropane alkaloids like cocaine
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3-Substituted 8-azabicyclo[3.2.1]octane derivatives: Compounds with functional groups at the 3-position, which often exhibit distinct biological activities
Table 2: Selected Related Compounds
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol | 1403766-66-4 | C₁₃H₂₃NO₃ | Contains alcohol instead of ester |
| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate | 690952-61-5 | C₉H₁₅NO₂ | Ester at 3-position, no Boc group |
| 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane | 1408076-39-0 | C₁₂H₁₉NO₃ | Contains ketone at 2-position instead of ester |
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